molecular formula C10H12ClNO2 B1652699 (2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride CAS No. 158980-44-0

(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride

Cat. No.: B1652699
CAS No.: 158980-44-0
M. Wt: 213.66
InChI Key: CHGOFZUREKOAOZ-OULXEKPRSA-N
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Description

(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride is a chiral azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino acid derivative with a suitable electrophile to form the azetidine ring. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-Dibromo-3-phenylpropanoic acid
  • (2R,3R)-4-(Benzyloxy)-3-[(2,6-dimethoxybenzoyl)oxy]-2-hydroxy-4-oxobutanoic acid
  • (2R,3R)-2-Amino-3-methylpentanoic acid

Uniqueness

(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride is unique due to its chiral azetidine ring, which imparts distinct stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent with specific biological activity.

Properties

IUPAC Name

(2R,3R)-3-phenylazetidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-8(6-11-9)7-4-2-1-3-5-7;/h1-5,8-9,11H,6H2,(H,12,13);1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGOFZUREKOAOZ-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N1)C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](N1)C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158980-44-0
Record name 2-Azetidinecarboxylic acid, 3-phenyl-, hydrochloride, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158980-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride
Reactant of Route 2
(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride
Reactant of Route 3
(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride
Reactant of Route 4
Reactant of Route 4
(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride
Reactant of Route 5
(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride
Reactant of Route 6
(2R,3R)-3-Phenylazetidine-2-carboxylic acid;hydrochloride

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